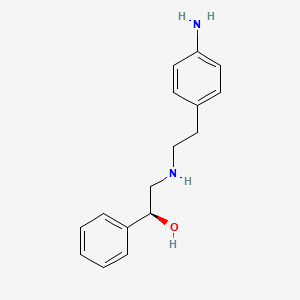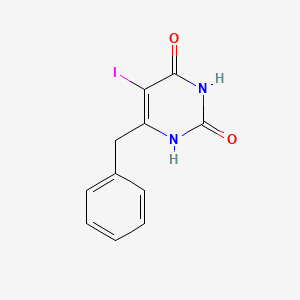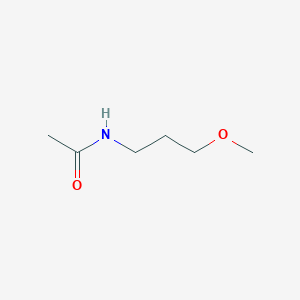![molecular formula C10H7N7O B3187643 2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine CAS No. 162401-16-3](/img/structure/B3187643.png)
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine
Overview
Description
This compound is a member of triazolopyrimidines . It is known to be a potent and selective A2A adenosine receptor antagonist .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.21 . It is a solid at room temperature . The storage temperature is between 2-8°C in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Structural Analysis
- Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate is a precursor for synthesizing various derivatives, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, with the structures of these compounds being established based on spectral data and elemental analyses (Mostafa & Nada, 2015).
- Research describes the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and their structural characterization through various techniques (Rashad et al., 2014).
Medicinal Chemistry and Drug Development
- Furanyl derivatives, including 2-(furan-2-yl)-[1,2,4]triazolo[1,5-f]pyrimidin-5-amines, have been studied for their potential as adenosine A2A receptor antagonists, a target in treating conditions like Parkinson's disease (Muñoz-Gutiérrez et al., 2016).
- Preladenant, a related compound, has been in phase III clinical trials for Parkinson’s disease treatment, with research focusing on its metabolites and their potential as adenosine A2A receptor antagonists (Rosse, 2013).
- Some derivatives have been evaluated for their activity as adenosine A2A receptor antagonists, an important area in the development of treatments for neurodegenerative diseases (Baraldi et al., 1994).
Imaging and Diagnostic Applications
- Research has focused on developing radiotracers based on this chemical structure for PET and SPECT imaging of A2A receptors in the brain, useful in diagnosing and monitoring neurodegenerative diseases (Vala et al., 2016).
- A derivative, [11C]Preladenant, has been developed for mapping cerebral adenosine A2A receptors with PET, indicating its utility in brain imaging (Zhou et al., 2014).
Novel Synthesis Methods
- New approaches for synthesizing derivatives of this compound include using formimidic acid esters derived from 1-substituted 5-aminopyrazole-4-carbonitriles for double heterocyclization (Tyurin et al., 2005).
- Alternative synthesis methods have been developed for introducing various substituents into the core structure of these compounds (Dolzhenko et al., 2009).
Biochemical and Pharmacological Research
- Some derivatives have shown potential in anti-acetylcholinesterase activity, indicating their relevance in biochemical research and potential therapeutic applications (Romdhane et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O/c11-10-14-7-5(4-12-15-7)9-13-8(16-17(9)10)6-2-1-3-18-6/h1-4H,(H3,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJNVFPKLFRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(NN=C4)N=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



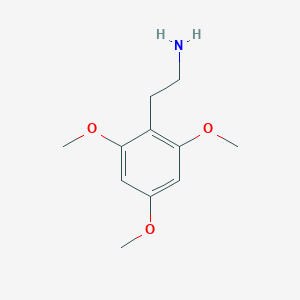
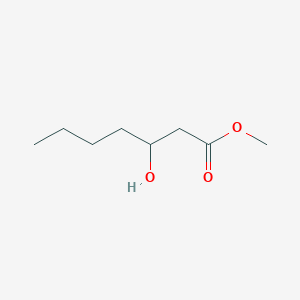
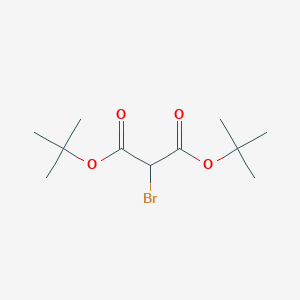
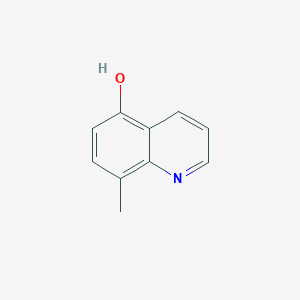
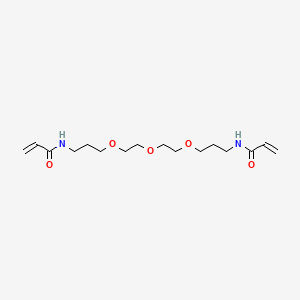
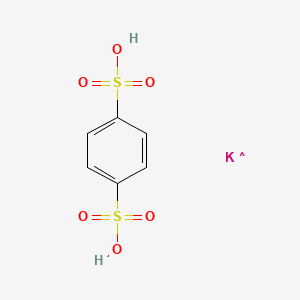
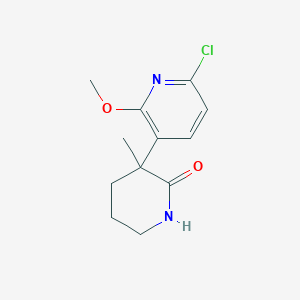

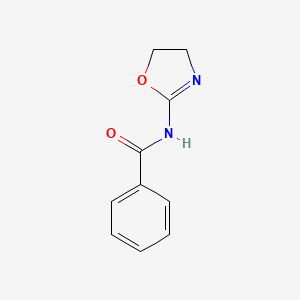
![2-[4-(Dimethylamino)styryl]-3-methyl-3-benzothiazolium](/img/structure/B3187635.png)
![1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-](/img/structure/B3187638.png)
